3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and functional groups such as chloro and methoxy phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of benzothiophene derivatives followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(4-methoxyphenyl)-2,6-dimethyl-4-pyridinamines
- 3,6-dichloro-N-(4-methoxyphenyl)-4-pyridazinamine
- 3,6-dichloro-N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide
Uniqueness
3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11Cl2NO2S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-21-11-5-3-10(4-6-11)19-16(20)15-14(18)12-7-2-9(17)8-13(12)22-15/h2-8H,1H3,(H,19,20) |
InChI Key |
QMPASJSFEHTYAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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